2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
CAS No.: 754214-34-1
Cat. No.: VC7150479
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 754214-34-1 |
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Molecular Formula | C10H9ClN2O2 |
Molecular Weight | 224.64 |
IUPAC Name | 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 |
Standard InChI Key | ZRTPAZHFKPJFHG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN=C(O2)CCl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 1,3,4-oxadiazole core—a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Substituents at positions 2 and 5 introduce distinct functional groups:
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Position 2: A chloromethyl (-CH₂Cl) group, imparting electrophilic character and enabling nucleophilic substitution reactions .
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Position 5: A 2-methoxyphenyl moiety, contributing steric bulk and electronic effects via the electron-donating methoxy group .
The molecular formula (C₁₀H₉ClN₂O₂) and SMILES notation (COC1=CC=CC=C1C2=NN=C(O2)CCl) unambiguously define its connectivity . The InChIKey (ZRTPAZHFKPJFHG-UHFFFAOYSA-N) facilitates database retrievals and structural comparisons .
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions offer preliminary insights:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 225.04253 | 144.6 |
[M+Na]⁺ | 247.02447 | 159.9 |
[M-H]⁻ | 223.02797 | 148.6 |
These collision cross-section values, derived from ion mobility spectrometry simulations, suggest moderate molecular compactness .
Synthetic Methodologies
Cyclization of Acylthiosemicarbazides
A validated route to 1,3,4-oxadiazoles involves the iodine-mediated cyclization of acylthiosemicarbazides. For example, El-Sayed et al. synthesized analogous 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine by heating the precursor with iodine in ethanol . Adapting this method, 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole could be synthesized from 2-methoxybenzohydrazide and chloroacetyl chloride under similar conditions .
Oxidative Cyclization of Semicarbazones
Electro-cyclization of semicarbazones represents another viable pathway. Rivera et al. demonstrated the efficacy of 1,3-dibromo-5,5-dimethylhydantoin in oxidizing acylthiosemicarbazides to oxadiazoles . Applying this to 2-methoxyphenyl-substituted precursors may yield the target compound, though reaction parameters (temperature, solvent) would require optimization .
Microwave-Assisted Synthesis
Gaonkar et al. achieved rapid synthesis of 1,3,4-oxadiazoles using chloramine-T under microwave irradiation . This approach, if applied to 2-chloroacetohydrazide and 2-methoxybenzoic acid derivatives, could enhance reaction efficiency and yield .
Physicochemical Properties
Thermal Stability
While direct melting point data for the 2-methoxy isomer are unavailable, the structurally similar 4-methoxy analogue (CAS 24023-71-0) melts at 91–95°C . This suggests that the ortho-substituted derivative may exhibit comparable thermal stability, albeit with potential differences due to steric effects .
Solubility and Reactivity
The chloromethyl group’s polarizability likely confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Its susceptibility to nucleophilic substitution—evidenced by reactions with amines or thiols in related compounds—positions it as a versatile intermediate for derivatization .
Research Gaps and Future Directions
Unanswered Questions
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Synthetic Optimization: No studies compare yields across different cyclization methods for this compound.
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Biological Screening: Pharmacokinetic and toxicity profiles remain entirely unexplored.
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Spectroscopic Characterization: Experimental IR, NMR, and MS data are needed to validate computational models .
Recommended Studies
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Structure-Activity Relationships: Synthesize derivatives with varying substituents to assess functional group contributions to bioactivity.
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Catalytic Applications: Explore use as a ligand in transition metal catalysis, leveraging the oxadiazole’s coordination potential.
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